methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate
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Overview
Description
Methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate is an organic compound with a complex structure that includes a phenyl group, a prop-2-enoyl group, and a beta-alaninate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate typically involves the condensation of beta-alanine with cinnamoyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Base: Commonly used bases include triethylamine or pyridine.
Solvent: Solvents such as dichloromethane or chloroform are frequently used.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding phenolic compounds.
Reduction: The double bond in the prop-2-enoyl group can be reduced to form saturated derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Saturated esters.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl cinnamate: Shares the cinnamoyl group but lacks the beta-alaninate moiety.
Beta-alanine methyl ester: Contains the beta-alaninate structure but lacks the cinnamoyl group.
N-cinnamoyl-beta-alanine: Similar structure but without the methyl ester group.
Uniqueness
Methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate is unique due to the combination of the cinnamoyl and beta-alaninate moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 3-[[(E)-3-phenylprop-2-enoyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)9-10-14-12(15)8-7-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,14,15)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATXGDFOQHQYBZ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)C=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCNC(=O)/C=C/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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